Germane, (((4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
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Overview
Description
Preparation Methods
The synthesis of Germane, (((4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- involves multiple steps, typically starting with the preparation of the bicyclic core. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, while the ethynyl group can participate in nucleophilic addition reactions.
Scientific Research Applications
Germane, (((4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The bicyclic structure and phenyl group allow it to bind to certain enzymes or receptors, influencing biological pathways. The ethynyl group can participate in reactions that modify the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, Germane, (((4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- stands out due to its unique bicyclic structure and the presence of an ethynyl group. Similar compounds include:
Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-: Shares a similar core structure but differs in the substituents attached to the bicyclic ring.
1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane: Another compound with a similar bicyclic structure but different functional groups.
These comparisons highlight the uniqueness of Germane, (((4-propyl-2,6,7-trioxabicyclo(22
Properties
CAS No. |
134134-09-1 |
---|---|
Molecular Formula |
C19H26GeO3 |
Molecular Weight |
375.0 g/mol |
IUPAC Name |
trimethyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]germane |
InChI |
InChI=1S/C19H26GeO3/c1-5-11-18-13-21-19(22-14-18,23-15-18)17-8-6-16(7-9-17)10-12-20(2,3)4/h6-9H,5,11,13-15H2,1-4H3 |
InChI Key |
LHGVCPOZYKOISV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Ge](C)(C)C |
Origin of Product |
United States |
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